5-bromo-2,4-dichloro-1,3-thiazole
Description
Historical Development and Significance of 1,3-Thiazole Heterocycles
The journey into the world of thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, began in the late 19th century. numberanalytics.com Since their discovery, these aromatic rings have garnered substantial interest due to their presence in a wide array of biologically active compounds. numberanalytics.comeurekaselect.com One of the most notable early milestones in thiazole (B1198619) synthesis was the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. chemhelpasap.comsynarchive.comscholaris.ca This method, which involves the reaction of α-haloketones with thioamides, remains a cornerstone of thiazole chemistry today. chemhelpasap.comencyclopedia.pubmdpi.com
Over the years, other significant synthetic routes have been developed, including the Cook-Heilbron synthesis for 5-aminothiazoles and the Gabriel synthesis. encyclopedia.pubwikipedia.orgnih.gov The significance of thiazoles is underscored by their incorporation into numerous natural products, such as vitamin B1 (thiamine), and a variety of pharmaceuticals, dyes, and industrial chemicals. eurekaselect.comwikipedia.orgbritannica.com Thiazole derivatives have found applications as fungicides, anti-inflammatory drugs, and even in materials science as conductive polymers and corrosion inhibitors. numberanalytics.comwikipedia.org
Structural Characteristics and Electronic Properties of the Thiazole Ring System
The 1,3-thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization. wikipedia.orgnih.gov This aromaticity, which is greater than that of the corresponding oxazoles, contributes to its stability. numberanalytics.comwikipedia.org The presence of both a sulfur and a nitrogen atom in the ring imparts unique electronic properties. The nitrogen atom can act as a base, although it is less basic than pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com
The electron distribution in the thiazole ring is not uniform. The C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.com Conversely, the C5 position is comparatively electron-rich, rendering it the preferred site for electrophilic substitution. pharmaguideline.com The C4 position is considered almost neutral. pharmaguideline.com These electronic characteristics dictate the reactivity of the thiazole ring in various chemical transformations.
Strategic Importance of Halogenated Thiazole Scaffolds in Organic Synthesis
Halogenated thiazoles are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. rsc.org The halogen atoms can be readily displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. smolecule.comacs.org This has made them valuable intermediates in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. acs.orgmdpi.com
The reactivity of a halogen on the thiazole ring is dependent on its position. Halogens at the C2 position are generally more reactive towards nucleophilic substitution than those at C4 or C5. ias.ac.in Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, have become powerful tools for the functionalization of halogenated thiazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govresearchgate.net The ability to selectively functionalize different positions of the thiazole ring through the manipulation of halogen substituents is a key strategy in the synthesis of diverse thiazole derivatives. nih.gov
Specific Contextualization of 5-Bromo-2,4-dichloro-1,3-thiazole within Halogenated Thiazole Research
This compound is a triply halogenated thiazole derivative. Its molecular formula is C₃BrCl₂NS. smolecule.com The presence of three halogen atoms at distinct positions on the thiazole ring makes it a highly functionalized and reactive building block in organic synthesis. The differential reactivity of the bromine and chlorine atoms, as well as their positions on the ring, allows for selective chemical transformations.
Several synthetic methods can be employed to produce halogenated thiazoles, including the direct halogenation of thiazole precursors and cyclization reactions. smolecule.com For instance, 2,4-dichloro-1,3-thiazole can be deprotonated at the 5-position and then quenched with a bromine source to yield the target compound. researchgate.net
The strategic importance of this compound lies in its potential for sequential and site-selective functionalization. The chlorine atoms, particularly at the 2-position, are susceptible to nucleophilic substitution. smolecule.com The bromine atom at the 5-position can be involved in various cross-coupling reactions, providing a handle for introducing diverse substituents. smolecule.com This trifunctional scaffold allows for the systematic construction of more complex and potentially bioactive molecules.
Interactive Data Table: Properties of Thiazole and its Halogenated Derivatives
| Compound | Molecular Formula | Aromaticity | Key Reactivity |
| Thiazole | C₃H₃NS | Aromatic numberanalytics.comwikipedia.org | Electrophilic substitution at C5 pharmaguideline.com |
| 2-Bromothiazole | C₃H₂BrNS | Aromatic | Nucleophilic substitution at C2 ias.ac.in |
| 5-Bromothiazole | C₃H₂BrNS | Aromatic | Cross-coupling reactions at C5 |
| 2,4-Dichlorothiazole (B1313550) | C₃HCl₂NS | Aromatic | Nucleophilic substitution at C2 & C4 |
| This compound | C₃BrCl₂NS | Aromatic | Sequential nucleophilic substitution and cross-coupling smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dichloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrCl2NS/c4-1-2(5)7-3(6)8-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWJHQWLNFDPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrCl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2,4 Dichloro 1,3 Thiazole
Direct Halogenation Approaches
Direct halogenation strategies are pivotal for synthesizing 5-bromo-2,4-dichloro-1,3-thiazole, typically involving the late-stage introduction of a bromine atom onto a dichlorinated thiazole (B1198619) scaffold or the chlorination of a brominated thiazole precursor.
Regioselective Bromination of Dichlorothiazoles
The synthesis of this compound can be efficiently achieved through the regioselective bromination of 2,4-dichlorothiazole (B1313550). The position-5 (C5) proton of the 2,4-dichlorothiazole is the most acidic, allowing for its selective removal by a strong, non-nucleophilic base. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source to yield the desired trisubstituted thiazole.
A common method involves the deprotonation of 2,4-dichlorothiazole at position-5 using a strong base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). researchgate.net The resulting 2,4-dichloro-5-lithiothiazole is then treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, to install the bromine atom at the C5 position. researchgate.netmdpi.com This approach offers high regioselectivity due to the directed metalation.
Table 1: Regioselective Bromination of 2,4-Dichlorothiazole
| Starting Material | Base/Solvent | Temperature | Bromine Source | Product |
|---|
This lithiation-bromination sequence is a powerful tool for the functionalization of electron-deficient heterocycles. The reactivity of halogenated thiazoles is highly dependent on the position of the halogens; for instance, in 2,4,5-tribromothiazole, the bromine at C5 is the most reactive towards metal-halogen exchange with organolithium reagents. researchgate.net
Chlorination Strategies for Thiazole Derivatives
Alternatively, the synthesis can commence from a thiazole derivative that already contains the C5-bromo substituent. In such cases, chlorination at positions C2 and C4 is required. One documented pathway begins with a precursor like 2-amino-4-chloro-5-bromothiazole. smolecule.com Subsequent halogenation reactions, potentially a Sandmeyer-type reaction to replace the amino group with chlorine, followed by further chlorination, can be employed. The presence of halogens on the thiazole ring influences its reactivity and the specific positioning can dictate the outcome of further substitutions. smolecule.com
Cyclocondensation Reactions for Thiazole Ring Construction
Cyclocondensation reactions, which build the heterocyclic ring from acyclic precursors, represent a fundamental approach to thiazole synthesis. The Hantzsch thiazole synthesis is the most prominent and versatile method in this category.
Hantzsch Thiazole Synthesis and Its Mechanistic Variants
The Hantzsch thiazole synthesis, first reported in 1887, is the most widely recognized method for constructing the thiazole ring. nih.gov The classic approach involves the condensation reaction between an α-halocarbonyl compound and a species containing a thioamide functional group, such as a thioamide, thiourea (B124793), or thiosemicarbazide. youtube.comnih.gov
The reaction mechanism initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound, displacing the halide in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. youtube.comnih.gov The condensation typically proceeds through isolable intermediates like imino thioethers and hydroxythiazolines. nih.gov
Condensation of α-Halocarbonyl Compounds with Thioamides and Thioureas
The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-halocarbonyl and thioamide components. nih.govcapes.gov.br To synthesize a precursor for this compound, one would need to employ highly halogenated starting materials.
For example, the reaction of a suitably substituted α,α-dihaloketone or ester with a thioamide derivative could form the basis of the ring. The reaction of thiourea with α-halocarbonyl compounds is a common route to obtain 2-aminothiazoles. nih.govmdpi.com Similarly, substituted thioamides react with α-haloketones to yield 2,4- or 2,5-disubstituted thiazoles. researchgate.netias.ac.in
Table 2: Examples of Hantzsch Thiazole Synthesis
| α-Halocarbonyl Compound | Thioamide Component | Key Conditions | Product Type | Ref |
|---|---|---|---|---|
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Multicomponent reaction | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | asianpubs.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | mdpi.com |
Catalyst-Free Synthetic Protocols for Thiazoles
In recent years, there has been a significant drive towards developing more environmentally benign synthetic methods. This has led to the development of catalyst-free Hantzsch thiazole syntheses. These reactions are often facilitated by microwave irradiation or conducted in green solvents, leading to high yields and simplified purification procedures. bepls.comfigshare.com
A notable example is the catalyst-free, solvent-free condensation of 2-bromoacetophenones with thiourea, which proceeds rapidly to completion, affording 2-aminothiazoles in good yields after a simple workup. organic-chemistry.org Other protocols utilize polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium for the reaction of α-diazoketones and thiourea at elevated temperatures, also avoiding the need for a catalyst. bepls.com Microwave-assisted, catalyst-free, one-pot procedures have also been reported for the synthesis of hydrazinyl thiazole derivatives from carbonyl compounds, thiosemicarbazide, and α-haloketones, achieving excellent yields in very short reaction times. nih.gov
Table 3: Examples of Catalyst-Free Thiazole Synthesis
| Reactants | Conditions | Product Type | Ref |
|---|---|---|---|
| α-Chloroglycinates, Thiobenzamides | Mild conditions, no catalyst | 5-Acylamino-1,3-thiazoles | researchgate.net |
| α-Diazoketones, Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | bepls.com |
Cyclization of Thioamide Derivatives
The Hantzsch thiazole synthesis and its variations represent a foundational method for constructing the thiazole ring, which involves the cyclization of a thioamide with an α-halocarbonyl compound. nih.govyoutube.com To produce a 2,4,5-trisubstituted thiazole like this compound, a highly functionalized thioamide and/or a corresponding reaction partner would be necessary.
The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-carbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com For the target molecule, this would necessitate a thioamide that provides the 2-chloro substituent and a reaction partner that introduces the 4-chloro and 5-bromo substituents.
Recent advancements have explored metal-free synthesis of 2,4,5-trisubstituted thiazoles using 2H-azirines and thioamides, catalyzed by acids like HClO4. researchgate.net This method proceeds through a ring-opening of the azirine, followed by annulation and rearrangement. researchgate.net Other approaches include the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to yield thiazoles. organic-chemistry.org While these methods highlight the versatility of thioamides in thiazole synthesis, their direct application to produce the specific this compound would depend on the availability of suitably substituted starting materials.
Table 1: Examples of Thiazole Synthesis via Thioamide Cyclization
| Thioamide/Thiourea Derivative | Reaction Partner | Catalyst/Conditions | Product Type |
| Thiourea | α-Haloketones | - | 2-Aminothiazoles nih.gov |
| Thioamides | α-Halocarbonyl compounds | - | 2,4- and/or 2,5-disubstituted thiazoles nih.gov |
| N-monosubstituted thioureas | Amide acetals, then α-haloketones | - | 2-Aminothiazoles ias.ac.in |
| Thioamides | 2H-azirines | HClO4 | 2,4,5-Trisubstituted thiazoles researchgate.net |
| Thioureas/Thioamides | Sulfoxonium ylides | Brønsted acid | 2-Amino or 2,4-disubstituted thiazoles researchgate.net |
Utilization of Precursor Molecules in this compound Synthesis
Transformations from 2-Amino-4-chloro-5-bromothiazole
A plausible synthetic route to this compound involves the chemical transformation of a pre-existing, highly substituted thiazole precursor such as 2-amino-4-chloro-5-bromothiazole. The key step in this pathway is the conversion of the 2-amino group into a chloro group.
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.org This reaction is typically catalyzed by copper(I) salts. wikipedia.org For the transformation of 2-amino-4-chloro-5-bromothiazole, the synthesis would proceed in two main stages:
Diazotization: The 2-amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form the corresponding diazonium salt.
Substitution: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas. wikipedia.org
This method has been applied to various heterocyclic systems, including pyrimidines and benzodioxines, demonstrating its utility in complex molecule synthesis. nih.gov The successful application to a substituted aminothiazole would provide a direct route to the desired 2,4-dichloro derivative.
The precursor, 2-amino-4-chloro-5-bromothiazole, could potentially be synthesized from 2-aminothiazole (B372263) through sequential halogenation steps, first brominating at the electron-rich C5 position and then chlorinating at the C4 position under specific conditions. The bromination of 2-aminothiazole at the 5-position is a known reaction. chemicalbook.comjocpr.com
Ring Closure Strategies for Thiazole Formation
Ring closure strategies are fundamental to thiazole synthesis, with the Hantzsch synthesis being the most classic example. nih.gov This method involves the condensation of thioamides with α-halocarbonyls. nih.gov To achieve a 2,4,5-trisubstituted thiazole, the starting materials must contain the desired substituents or functional groups that can be converted to them.
For the synthesis of this compound, a hypothetical Hantzsch-type ring closure could involve the reaction of a dichlorinated α-halocarbonyl derivative with a thioamide capable of introducing the 5-bromo substituent, or vice versa. The challenge lies in the synthesis and stability of such highly functionalized and reactive precursors.
Modern ring closure strategies offer alternative pathways:
Domino Reactions: A domino alkylation-cyclization of substituted propargyl bromides with thiourea has been used to synthesize 2-aminothiazoles. nih.gov
From α-Nitro Epoxides: A one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines yields polysubstituted 2-aminothiazoles. nih.gov
From Sulfoxonium Ylides: A Brønsted acid-mediated reaction of sulfoxonium ylides with thioureas or thioamides provides a mild, metal-free route to various thiazole scaffolds. researchgate.net
These methods illustrate the diverse approaches available for constructing the thiazole core, which could be adapted for the synthesis of complex targets like this compound, provided the appropriate precursors can be designed and synthesized.
Multi-Component Reactions for Polysubstituted Thiazoles
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. nih.govresearchgate.net Several MCRs have been developed for the synthesis of polysubstituted thiazoles.
A study by Dömling reported a four-component reaction yielding 2,4-disubstituted thiazoles. While this specific reaction may not directly yield the target compound, the principles of MCRs are applicable. The development of an MCR for this compound would require the careful selection of four components that could assemble to form the desired substitution pattern.
Recent research has focused on developing MCRs for 2,4,5-trisubstituted thiazoles. For instance, a microwave-assisted, on-water MCR using a sustainable carbonaceous catalyst has been developed for synthesizing various trisubstituted thiazoles. nih.gov The adaptability of such a reaction to incorporate halogenated building blocks could potentially provide a pathway to the target molecule. Another approach involves a solid-phase parallel synthesis strategy that allows for the incorporation of three points of diversity into the thiazole ring system. nih.gov
Table 2: Examples of Multi-Component Reactions for Thiazole Synthesis
| Number of Components | Reactants | Catalyst/Conditions | Product Type |
| Three | α-Nitro epoxides, potassium thiocyanate, primary amines | - | Polysubstituted 2-aminothiazoles nih.gov |
| Three | Aldehydes, thiosemicarbazide, 4-substituted 2-bromoacetophenones | Reflux in ethanol | Carbazole-based thiazoles |
| Four | Oxo components, primary amines, thiocarboxylic acids, isocyanide | One-pot | 2,4-Disubstituted thiazoles |
| Variable | Various building blocks | Solid-phase synthesis | 2,4,5-Trisubstituted thiazoles nih.gov |
| Three | Various substrates | Sulfonated peanut shell residue-derived carbonaceous catalyst / Microwave | Trisubstituted thiazoles nih.gov |
Chemical Reactivity and Transformation of 5 Bromo 2,4 Dichloro 1,3 Thiazole
Nucleophilic Substitution Reactions on the Halogenated Thiazole (B1198619) Ring
The electron-deficient nature of the 5-bromo-2,4-dichloro-1,3-thiazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a primary pathway for the functionalization of this heterocyclic system. The general reactivity of thiazoles towards nucleophiles is centered at the C2 position, a preference that is further amplified by the presence of leaving groups at this site. nih.govchemicalbook.com
In this compound, the chlorine atoms at the C2 and C4 positions are potential sites for nucleophilic attack. The C2 position of the thiazole ring is the most electrophilic and, therefore, the most activated towards nucleophilic substitution. nih.govchemicalbook.com Consequently, the chlorine atom at the C2 position is expected to be the most labile and readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates.
The reactivity at the C4 position is generally lower than at the C2 position. Displacement of the C4-chloro substituent would require more forcing reaction conditions, such as higher temperatures or the use of stronger nucleophiles. The bromine atom at the C5 position is the least likely to be displaced by a nucleophilic substitution mechanism under typical SNAr conditions.
The regioselectivity of nucleophilic attack on this compound is a critical aspect of its chemistry. As established, the C2 position is the kinetically and thermodynamically favored site for substitution.
Predicted Regioselectivity of Nucleophilic Substitution:
| Position | Relative Reactivity | Rationale |
|---|---|---|
| C2-Cl | High | Most electrophilic carbon on the thiazole ring. nih.govchemicalbook.com |
| C4-Cl | Moderate | Less electrophilic than C2. |
The mechanism for nucleophilic substitution on this halogenated thiazole ring is anticipated to proceed through a bimolecular addition-elimination pathway, characteristic of SNAr reactions. youtube.com This process involves two discrete steps:
Addition Step: The nucleophile attacks the electron-deficient carbon atom (preferentially C2), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the thiazole ring is temporarily disrupted in this step.
Elimination Step: The leaving group (chloride) is expelled from the intermediate, and the aromaticity of the thiazole ring is restored, yielding the substituted product.
Electrophilic Aromatic Substitution Reactions
The thiazole ring is an electron-deficient heterocycle, and the presence of three strongly deactivating halogen atoms in this compound further diminishes the ring's electron density. udayton.eduwikipedia.org As a result, this compound is highly unreactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions under standard conditions. Electrophilic attack on the thiazole ring generally requires the presence of activating groups, which are absent in this molecule. nih.govwikipedia.org Any attempt to force such a reaction would likely require exceptionally harsh conditions, which may lead to decomposition of the starting material.
Organometallic Transformations and Metalation Chemistry
In contrast to its inertness towards electrophiles, this compound is an excellent substrate for organometallic transformations, which provide a powerful route for its functionalization.
Directed ortho-metalation and halogen-metal exchange are key strategies for the selective functionalization of halo-heterocycles. For halogenated thiazoles, both deprotonation and halogen-metal exchange are viable pathways, with the outcome depending on the substitution pattern and the base used. researchgate.net
In the case of this compound, the most probable site for lithiation is the C5 position via a bromine-lithium exchange. This is because the C-Br bond is significantly more reactive in halogen-metal exchange reactions than a C-Cl bond. This reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium.
The resulting 2,4-dichloro-5-lithiothiazole is a potent nucleophile that can be trapped with a variety of electrophiles (E+) to introduce a wide range of functional groups at the C5 position.
Expected Lithiation and Subsequent Electrophilic Quench:
| Reagent Sequence | Intermediate | Product |
|---|
This strategy offers a regioselective method to derivatize the C5 position, which is not readily accessible through other means.
The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from its initial position to a more thermodynamically stable one on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction is known to occur in various halogenated thiazole systems, often initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). nih.govresearchgate.net
The mechanism typically involves deprotonation of the ring to form a lithiated intermediate. This intermediate can then facilitate the migration of a halogen atom. wikipedia.org For this compound, while no specific examples are documented, a halogen dance rearrangement could potentially be induced. Given that deprotonation is less likely due to the absence of a C-H bond, the reaction might be initiated by a different pathway or may not proceed in a typical fashion. However, in related dihalothiazole systems, base treatment can lead to complex rearrangements. nih.gov The study of such rearrangements provides a potential, albeit complex, route to novel, regio-isomeric tri-halothiazoles that might be difficult to synthesize through other methods. clockss.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon bonds in organic synthesis. For this compound, these reactions offer a powerful tool for the selective functionalization of the thiazole core. The differential reactivity of the halogen atoms (bromine vs. chlorine) allows for site-selective modifications.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com In the context of polyhalogenated heterocycles like this compound, the selectivity of the coupling often depends on the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl. This trend suggests that the C-Br bond at the 5-position of the thiazole ring would be more reactive than the C-Cl bonds at the 2- and 4-positions.
Research on related di- and tri-halogenated heterocyclic systems supports this selectivity. For instance, studies on dihalopyridazines and other heteroaryl halides have shown that selective Suzuki-Miyaura coupling can be achieved, often at the more reactive halogen position. rsc.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling on halo-heterocycles suggest that reaction with an arylboronic acid would preferentially occur at the C5-Br bond. rsc.orgnih.govnih.gov
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Component | Example | Role |
| Aryl Halide | This compound | Substrate |
| Organoboron Reagent | Phenylboronic acid | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst |
| Base | Na₂CO₃, K₂CO₃, KF | Activates boronic acid |
| Solvent | Toluene, Dioxane, THF/H₂O | Reaction medium |
This table presents generalized conditions and common reagents used in Suzuki-Miyaura coupling reactions.
Sonogashira Coupling:
The Sonogashira coupling is another pivotal cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.gov Similar to the Suzuki coupling, the reactivity of the halide in the substrate is a key factor in determining the reaction's outcome.
For this compound, the C5-Br bond is expected to be more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bonds. This would allow for the selective introduction of an alkynyl group at the 5-position of the thiazole ring. Studies on other polyhalogenated aromatic compounds have demonstrated this selectivity, where the more reactive halide undergoes coupling first. libretexts.org For example, in 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs selectively at the site of the more reactive iodide substituent. libretexts.org
Table 2: Typical Reagents for Sonogashira Coupling
| Component | Example | Function |
| Substrate | This compound | Electrophile |
| Alkyne | Phenylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, Piperidine, DABCO | Neutralizes HX by-product |
| Solvent | THF, DMF | Reaction medium |
This table outlines the common components and their roles in a typical Sonogashira coupling reaction.
Condensation Reactions and Their Synthetic Utility
Condensation reactions involving this compound can lead to the formation of various substituted thiazole derivatives. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, which often proceeds via a condensation-type mechanism. For instance, reactions with amines or thiols can displace the chloro groups to form new C-N or C-S bonds, respectively. smolecule.com
The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com While this describes the formation of the ring itself, analogous condensation principles apply to the modification of pre-existing thiazoles like this compound. The reaction with a nucleophile would involve the attack at the electrophilic carbon bearing a chlorine atom, followed by the elimination of hydrogen chloride. Such reactions are crucial for synthesizing new compounds with potential biological activity. smolecule.commdpi.com
Radical Reactions and Their Applications in Thiazole Modification
While ionic reactions like cross-coupling and nucleophilic substitution are more common for halo-thiazoles, radical reactions can also offer unique pathways for modification. The carbon-halogen bonds in this compound can be cleaved under radical conditions, typically initiated by radical initiators (e.g., AIBN) or photolysis, to generate thiazolyl radicals. These highly reactive intermediates can then participate in various transformations.
Although specific examples of radical reactions with this compound are not detailed in the provided search results, the general principles of radical chemistry on aryl halides are well-established. For example, radical-mediated C-H arylation or the addition to double bonds are potential applications. These reactions could provide access to derivatives that are not easily accessible through conventional ionic pathways.
Functional Group Interconversions of Halogen Substituents
The halogen atoms on the this compound ring are functional groups that can be interconverted or replaced with other functionalities. The differential reactivity of the bromine versus the chlorine atoms is key to achieving selective transformations.
Halogen-Lithium Exchange: Treatment with an organolithium reagent, such as n-butyllithium, typically at low temperatures, can selectively replace the more reactive bromine atom with lithium. This generates a lithiated thiazole intermediate which can then be quenched with a variety of electrophiles to introduce new substituents at the 5-position. A bromine-lithium exchange is a common strategy in the synthesis of complex heterocyclic compounds. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, being on an electron-deficient thiazole ring, are susceptible to nucleophilic aromatic substitution. Strong nucleophiles can displace the chloride ions to form new bonds. The reactivity of the chloro groups can be influenced by the nature of the nucleophile and the reaction conditions.
Reduction: The halogen atoms can be removed through reductive dehalogenation using various reducing agents, such as catalytic hydrogenation or metal-based reductions. This allows for the synthesis of less halogenated thiazole derivatives.
The ability to selectively manipulate the three halogen atoms on the this compound ring underscores its utility as a versatile building block in organic and medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation of Halogenated Thiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. However, its application to 5-bromo-2,4-dichloro-1,3-thiazole has specific considerations due to the molecule's composition.
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For the compound this compound, the molecular structure (C₃BrCl₂NS) contains no hydrogen atoms. uni.luuni.lu Consequently, a ¹H NMR spectrum cannot be obtained for this specific compound, and this technique is not applicable for its direct structural analysis. For other thiazole (B1198619) derivatives containing protons, ¹H NMR provides crucial information about the chemical shifts and coupling constants of the protons on the thiazole ring and any substituents. chemicalbook.comchemicalbook.comekb.eg
Carbon-13 NMR (¹³C NMR) spectroscopy detects the carbon atoms within a molecule. For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms of the thiazole ring (C2, C4, and C5). The chemical shifts of these carbons are significantly influenced by the electronegative halogen substituents (Br and Cl) and the sulfur and nitrogen heteroatoms in the ring.
Based on data from related thiazole and halogenated aromatic compounds, the expected chemical shifts can be predicted. researchgate.netchemicalbook.comchemicalbook.com The carbon atom C2, bonded to a chlorine atom and flanked by the nitrogen and sulfur atoms, would appear significantly downfield. The C4 carbon, attached to a chlorine atom, and the C5 carbon, bonded to a bromine atom, would also exhibit downfield shifts due to the halogen substitution.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | 150-160 | Attached to electronegative Cl and adjacent to N and S heteroatoms. |
| C4 | 140-150 | Attached to electronegative Cl. |
| C5 | 115-125 | Attached to Br; C-Br bond causes a relative upfield shift compared to C-Cl. |
Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are instrumental in establishing correlations between different nuclei to map out the complete molecular structure. However, the most common 2D NMR experiments are not applicable for the direct study of this compound due to the absence of protons.
COSY (Correlation Spectroscopy) : This technique identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. youtube.com Since there are no protons in the target molecule, COSY experiments are irrelevant.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comyoutube.com The lack of protons in this compound precludes the use of this technique.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together molecular fragments. youtube.com Again, the absence of protons makes HMBC analysis impossible for this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, providing information on stereochemistry and conformation. researchgate.net This technique is also not applicable here.
For substituted thiazoles that do contain protons, these 2D NMR techniques are invaluable for unambiguous signal assignment and full structural elucidation. researchgate.nete-bookshelf.de
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. For this compound, the IR and Raman spectra would be characterized by vibrations corresponding to the thiazole ring and the carbon-halogen bonds.
Key expected vibrations include:
Thiazole Ring Vibrations : The stretching and bending vibrations of the C=N, C-S, and C-C bonds within the aromatic ring typically appear in the 1600-1300 cm⁻¹ region.
Carbon-Halogen Vibrations : The C-Cl stretching vibrations are expected in the 850-550 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, typically between 680-515 cm⁻¹. These bands can confirm the presence of the halogen substituents.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C=N Stretching | 1620-1550 |
| Thiazole Ring Stretching | 1500-1300 |
| C-Cl Stretching | 850-550 |
| C-Br Stretching | 680-515 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₃BrCl₂NS.
The predicted monoisotopic mass for this compound is 230.83119 Da. uni.lu A key feature in the mass spectrum would be the distinct isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This complex isotopic signature provides strong evidence for the presence and number of these halogen atoms.
The fragmentation pathways under mass spectrometric analysis would likely involve the sequential loss of the halogen atoms and cleavage of the thiazole ring. Common fragmentation steps could include:
Loss of a bromine radical (•Br).
Loss of a chlorine radical (•Cl).
Cleavage of the thiazole ring to produce smaller charged fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃BrCl₂NS | uni.lu |
| Monoisotopic Mass | 230.83119 Da | uni.lu |
| Predicted [M+H]⁺ | 231.83847 m/z | uni.lu |
| Predicted [M+Na]⁺ | 253.82041 m/z | uni.lu |
Source: PubChemLite uni.lu
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the searched literature, analysis of closely related structures like 2,4-Dibromothiazole (B130268) and 2-Bromo-4-phenyl-1,3-thiazole provides significant insight into the expected solid-state conformation. researchgate.netnih.gov
Table 4: Example Crystallographic Data for a Related Compound: 2-Bromo-4-phenyl-1,3-thiazole
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆BrNS | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Key Interactions | π–π stacking, S···Br contacts (3.5402 Å) | nih.gov |
Note: This data is for a related compound and serves as a model for the types of structural features expected for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into its conjugation and the nature of its chromophores. In the context of halogenated thiazoles, such as this compound, UV-Vis spectroscopy helps in understanding how the presence and position of halogen atoms influence the electronic energy levels and, consequently, the absorption spectrum.
The electronic spectrum of the parent thiazole molecule, a five-membered aromatic heterocycle containing sulfur and nitrogen, is characterized by absorptions in the ultraviolet region. These absorptions are primarily due to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The delocalized π-electron system of the thiazole ring acts as a chromophore.
The introduction of halogen substituents—in this case, two chlorine atoms and one bromine atom—onto the thiazole ring is expected to modify the electronic properties and thus the UV-Vis absorption spectrum. Halogens can exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs of electrons. The net effect of these influences on the electronic transitions can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
In one study, the UV-Vis absorption spectra of several N'-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides were analyzed using both experimental measurements in dichloromethane (B109758) (DCM) and theoretical calculations (TD-DFT). The findings indicate that the substitution pattern on the aryl rings significantly influences the absorption maxima. For instance, the introduction of a chloro-substituent at the ortho position of an aryl ring (compound TCAH2) resulted in an absorption maximum (λmax) at 321.1 nm. acs.org When the chloro group was moved to the para position (compound TCAH4), a bathochromic (red) shift was observed, with the λmax moving to 340.4 nm. acs.org This shift suggests that the para-substitution facilitates greater electronic conjugation and charge transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org
The study further highlighted that a strong electron-withdrawing group like a nitro group at the para position (compound TCAH8) led to the most significant red shift, with a λmax of 342.9 nm. acs.org This is attributed to an enhanced push-pull effect within the molecule, which extends the conjugation and lowers the energy gap for the electronic transition. acs.org These findings underscore the sensitivity of the thiazole chromophoric system to the electronic nature and position of its substituents.
For this compound, one would anticipate that the multiple halogen substituents would lead to a complex interplay of inductive and resonance effects. The chlorine atoms at positions 2 and 4, and the bromine atom at position 5, would primarily exert a strong electron-withdrawing inductive effect, which could potentially lead to a hypsochromic (blue) shift compared to the unsubstituted thiazole. However, the lone pairs on the halogen atoms can participate in resonance, which would have a bathochromic effect. The net result would depend on the balance of these competing effects, as well as the specific positions of the halogens on the thiazole ring.
The electronic transitions responsible for the absorption bands in these halogenated thiazoles are expected to be primarily of the π → π* type, characteristic of aromatic systems. The presence of the sulfur and nitrogen heteroatoms also introduces the possibility of n → π* transitions, involving the excitation of a non-bonding electron from one of the heteroatoms to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions.
The following interactive data table summarizes the experimental UV-Vis absorption data for selected chloro-substituted thiazole hydrazone derivatives as reported in the literature, providing a reference for the electronic absorption characteristics of substituted thiazoles.
| Compound Name | Substituent | λmax (nm) | Transition Energy (eV) |
| TCAH2 | ortho-chloro | 321.1 | 3.861 |
| TCAH4 | para-chloro | 340.4 | 3.642 |
| TCAH8 | para-nitro | 342.9 | 3.615 |
Data sourced from a study on novel thiazole-based hydrazones in dichloromethane solvent. acs.org
Computational and Theoretical Investigations of 5 Bromo 2,4 Dichloro 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. sciensage.info Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. For a molecule like 5-bromo-2,4-dichloro-1,3-thiazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry. sciensage.info This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
The output of such a calculation would provide detailed information on bond lengths, bond angles, and dihedral angles. While specific experimental or calculated data for this compound is not readily found, a hypothetical optimized geometry would reveal the precise spatial relationship between the thiazole (B1198619) ring and its bromine and chlorine substituents. This information is crucial for understanding the molecule's steric and electronic properties.
Hypothetical Data Table for DFT-Optimized Geometry of this compound
| Parameter | Hypothetical Value |
| Bond Lengths (Å) | |
| C2-N3 | 1.31 |
| N3-C4 | 1.38 |
| C4-C5 | 1.36 |
| C5-S1 | 1.72 |
| S1-C2 | 1.74 |
| C2-Cl | 1.73 |
| C4-Cl | 1.72 |
| C5-Br | 1.88 |
| **Bond Angles (°) ** | |
| S1-C2-N3 | 115 |
| C2-N3-C4 | 110 |
| N3-C4-C5 | 116 |
| C4-C5-S1 | 111 |
| C5-S1-C2 | 88 |
| Dihedral Angles (°) | |
| N3-C2-S1-C5 | 0 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the cited literature.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. asianpubs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very accurate results, though they are computationally more demanding than DFT. asianpubs.org
For this compound, ab initio calculations would offer a more rigorous description of its electronic structure. researchgate.net These methods would be particularly useful for benchmarking the results from DFT and for investigating excited states and other properties where DFT might be less reliable. High-level ab initio calculations could precisely determine the molecule's ionization potential, electron affinity, and dipole moment, offering deep insights into its electronic behavior.
Prediction of Reactivity and Mechanistic Understanding
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic properties and mapping out potential reaction pathways, chemists can gain a detailed understanding of reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this thiazole derivative, the HOMO would likely be distributed over the thiazole ring and the halogen atoms, while the LUMO would also be associated with the ring and the electronegative substituents. The precise distribution would indicate the most probable sites for nucleophilic and electrophilic attack.
Hypothetical Data Table for FMO Analysis of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the cited literature.
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution in a molecule. researchgate.netyoutube.com It is calculated by mapping the electrostatic potential onto the electron density surface. The ESP surface uses a color spectrum to indicate regions of different charge potential: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.
For this compound, the ESP surface would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for protonation or coordination to Lewis acids. The areas around the halogen atoms would also exhibit interesting features due to the interplay of their electronegativity and polarizability. The carbon atoms of the thiazole ring would show varying degrees of positive potential, indicating their susceptibility to nucleophilic attack.
To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition states, providing crucial information about the activation energy of a reaction.
For reactions involving this compound, such as nucleophilic aromatic substitution, transition state analysis would be performed. numberanalytics.com This would involve modeling the approach of a nucleophile to the thiazole ring and calculating the energy profile of the reaction. By identifying the transition state structure, the activation energy barrier can be determined, which is directly related to the reaction rate. This type of analysis can also help to elucidate the stereochemical outcome of a reaction. nih.gov For instance, in a substitution reaction, calculations could predict whether the nucleophile will attack from a particular face of the molecule.
Fukui Functions and Local Reactivity Descriptors
To understand the chemical reactivity of this compound, conceptual Density Functional Theory (DFT) provides powerful tools in the form of local reactivity descriptors, such as Fukui functions. These descriptors help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks. The reactivity of this molecule is dictated by the electron-withdrawing nature of the two chloro and one bromo substituents, combined with the inherent electronic properties of the thiazole ring.
The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are calculated for each atomic site to predict reactivity:
fk+ for nucleophilic attack (electron acceptance)
fk- for electrophilic attack (electron donation)
fk0 for radical attack
In a study on the reactivity of isothiazolinone molecules with electrophiles like dibromine and sulfuryl chloride, Fukui indices were successfully used to predict the preferential sites of attack. physchemres.org This approach can be theoretically applied to this compound. The carbon atoms C2 and C4, being bonded to chlorine atoms and adjacent to the electronegative nitrogen atom, are expected to be the most electron-deficient parts of the molecule. Consequently, these sites are predicted to be the most favorable for nucleophilic attack. Conversely, the nitrogen and sulfur heteroatoms, possessing lone pairs of electrons, are potential sites for electrophilic attack.
Illustrative Local Reactivity Descriptors for this compound
| Atomic Site | Predicted fk+ (Nucleophilic Attack) | Predicted fk- (Electrophilic Attack) | Predicted fk0 (Radical Attack) | Rationale for Predicted Reactivity |
|---|---|---|---|---|
| C2 | High | Low | Moderate | Strongly activated for nucleophilic attack by adjacent Cl and N atoms. |
| N3 | Low | High | Moderate | The nitrogen lone pair makes it a primary site for electrophilic attack (e.g., protonation). |
| C4 | High | Low | Moderate | Activated for nucleophilic attack by the attached Cl atom. |
| C5 | Low | Moderate | Moderate | Reactivity is influenced by the bromo substituent and adjacent sulfur atom. |
| S1 | Low | High | Moderate | The sulfur lone pairs make it a secondary site for electrophilic attack (e.g., oxidation). |
Note: The relative values in this table are illustrative predictions based on fundamental chemical principles and findings from related systems. physchemres.org Actual values would require specific DFT calculations.
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry, especially DFT, is a reliable method for predicting the spectroscopic signatures of molecules, which is invaluable for their structural characterization. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can be used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. For this compound, which lacks protons, the prediction of 13C NMR chemical shifts is of primary interest. The presence of three different halogens and two heteroatoms creates a distinct electronic environment for each carbon atom, leading to well-separated signals. The chemical shifts are highly sensitive to the molecular geometry and the electronic effects of the substituents. mdpi.comresearchgate.net
Illustrative Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted 13C Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| C2 | 150 - 160 | Located between two highly electronegative atoms (N and S) and bonded to a chlorine atom, leading to a significant downfield shift. |
| C4 | 135 - 145 | The C-Cl bond causes a strong deshielding effect, resulting in a downfield chemical shift. |
| C5 | 110 - 120 | The C-Br bond has a smaller deshielding effect compared to C-Cl, resulting in a more upfield signal relative to C4. |
Note: These chemical shift ranges are estimations based on data from similar halogenated and heterocyclic systems. mdpi.comresearchgate.net The reference standard is Tetramethylsilane (TMS).
Vibrational Spectroscopy: The theoretical vibrational spectrum (IR and Raman) can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the frequencies and intensities of the fundamental vibrational modes. oszk.hunih.gov For this compound, the spectrum would be characterized by stretching vibrations of the C-Cl bonds (typically in the 700-800 cm-1 region), the C-Br bond (around 500-600 cm-1), and the C=N and C-S bonds within the thiazole ring.
Molecular Dynamics Simulations for Conformational and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with the surrounding environment. nih.gov For a small and relatively rigid molecule like this compound, conformational changes are minimal. Therefore, MD simulations are most valuable for investigating the effects of different solvents on its behavior.
By placing the molecule in a simulated box of solvent (such as water, methanol, or dimethyl sulfoxide), MD simulations can reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. Polar solvents are expected to interact favorably with the electronegative nitrogen and halogen atoms.
Hydrogen Bonding: The potential for hydrogen-bond donor solvents to interact with the nitrogen atom of the thiazole ring can be assessed. Studies on thiazole and thiadiazole systems have shown that solvent effects, particularly hydrogen bonding, can significantly influence the nitrogen nuclear shielding. researchgate.net
Transport Properties: Calculation of diffusion coefficients, which provides insight into how the molecule moves through a given solvent.
These simulations can help predict solubility and understand how the solvent might influence the molecule's reactivity by stabilizing or destabilizing transition states.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for technologies like telecommunications, data storage, and optical computing. nih.gov Organic molecules with significant charge asymmetry and π-conjugation often exhibit strong NLO responses. Computational methods are frequently used to screen for promising NLO candidates by calculating their NLO properties, primarily the first hyperpolarizability (β). acs.orgrsc.org
Illustrative Predicted NLO Properties for this compound
| NLO Property | Predicted Value (a.u.) | Significance |
|---|---|---|
| Dipole Moment (μ) | 2.0 - 3.5 D | Indicates a significant molecular asymmetry, which is favorable for NLO activity. |
| Linear Polarizability (⟨α⟩) | 90 - 110 | Represents the molecule's ability to be polarized by an external electric field. |
| First Hyperpolarizability (βtotal) | ~1.5 - 3.0 x 10-30 esu | This value suggests a moderate NLO response, potentially comparable to or exceeding that of urea, a standard NLO reference material. |
Note: These values are illustrative and based on theoretical expectations for a molecule with this structure. Actual NLO properties would depend on the results of specific quantum chemical calculations. acs.org
Applications in Chemical Synthesis and Materials Science
5-Bromo-2,4-dichloro-1,3-thiazole as a Versatile Synthetic Building Block
The strategic placement of three distinct halogen atoms on the thiazole (B1198619) ring makes this compound a valuable and versatile building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds, along with the varied electronic nature of the C2, C4, and C5 positions, allows for selective and sequential chemical modifications. This controlled reactivity is crucial for the efficient construction of complex molecules.
The synthesis of complex organic molecules often relies on the use of highly functionalized scaffolds that allow for precise, stepwise elaboration. Polyhalogenated heterocycles, such as this compound, are ideal for this purpose. The chlorine and bromine atoms can be selectively replaced or used as handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.gov For instance, a palladium catalyst can facilitate the coupling of a boronic acid with a specific halogenated position on the thiazole ring, a common strategy for building larger, multi-ring systems. nih.govnih.gov
The reactivity of the halogen atoms is position-dependent. The C2 position of the thiazole ring is susceptible to metalation with strong bases like n-butyllithium, allowing for the introduction of various electrophiles. slideshare.net The bromine atom at C5 can undergo a "halogen dance" reaction, where a strong base induces its migration, or it can be exchanged for lithium, creating a nucleophilic center for further reactions. nih.gov This differential reactivity enables chemists to selectively functionalize the molecule, building intricate structures step-by-step. The classic Hantzsch synthesis, a primary method for forming the thiazole ring itself, highlights the importance of α-halocarbonyl compounds and thioamides as precursors, underscoring the foundational role of halogenated intermediates in thiazole chemistry. nih.govresearchgate.net
Table 1: Synthetic Utility of Halogenated Positions on the Thiazole Ring
| Position | Halogen | Typical Reaction Type | Potential Transformation |
| C2 | Chlorine | Nucleophilic Aromatic Substitution, Metalation, Cross-Coupling | Introduction of amines, alkoxides, or aryl/alkyl groups via cross-coupling or after lithiation. nih.govslideshare.net |
| C4 | Chlorine | Nucleophilic Aromatic Substitution, Cross-Coupling | Functionalization with various nucleophiles or formation of C-C bonds with organometallic reagents. nih.gov |
| C5 | Bromine | Halogen-Metal Exchange, Cross-Coupling | Creation of a nucleophilic lithium species for reaction with electrophiles, or direct C-C bond formation. nih.gov |
This table is generated based on established reactivity patterns of halogenated thiazoles.
Beyond adding substituents, this compound can serve as a foundational unit for synthesizing entirely new and more complex heterocyclic systems. Its multiple reactive sites allow it to be a linchpin in condensation or annulation reactions, where new rings are fused onto the original thiazole core.
One significant application is in the synthesis of bisthiazoles, which are molecules containing two thiazole rings. nih.gov These structures are of interest in medicinal chemistry and materials science. Starting from a di-halogenated thiazole like 2,4-dibromothiazole (B130268), which is structurally related to the title compound, chemists can perform sequential cross-coupling reactions to attach another thiazole unit, forming 2,4'-bisthiazole derivatives. nih.gov The presence of both bromine and chlorine in this compound offers the potential for even more controlled, stepwise syntheses of such multi-heterocycle systems. It can also be a precursor for thiazolo-fused systems, such as thiazolo[4,5-b]quinoxalines, which are formed by reacting functionalized thiazoles with compounds like 2,3-dichloroquinoxaline. nih.gov
Utilization in Agrochemical Research and Development
The thiazole moiety is a recognized pharmacophore in agrochemicals, contributing to the biological activity of several commercial products. globalresearchonline.net Research into new derivatives is a continuous effort to overcome resistance and improve efficacy.
Thiazole derivatives are prominent in the development of modern fungicides. nih.gov The thiazole ring is a key component in compounds designed to combat a range of plant pathogens. For instance, novel 2,4-disubstituted 1,3-thiazole derivatives have been synthesized and shown to possess potent anti-Candida activity, demonstrating the scaffold's utility against fungal organisms. nih.gov The development of trypanocidal agents based on 2,4-disubstituted thiazoles further highlights the broad biological activity of this class of compounds against eukaryotic pathogens. nih.gov
The strategy of incorporating a thiazole ring into a molecule is often based on its ability to mimic natural substances or interact with specific biological targets within the fungal cell. The presence of halogen atoms, as in this compound, can enhance this activity by increasing lipophilicity (aiding cell membrane penetration) or by participating directly in interactions with the target protein. mdpi.com
Table 2: Examples of Biologically Active Thiazole-Based Compounds
| Compound Class | Target Organism/Disease | Research Finding |
| 2,4-Disubstituted arylthiazoles | Trypanosoma brucei (causes sleeping sickness) | Amine derivatives of 2-phenylthiazol-4-ethylamine showed significant trypanocidal activity, with IC50 values in the sub-micromolar range. nih.gov |
| Thiazole-based chalcones | Cancer Cell Lines (HCT-116, HepG2) | Certain analogues exhibited remarkable effectiveness against human cancer cell lines, comparable to standard drugs. mdpi.com |
| N-(Thiazol-2-yl) propionamides | Weeds (Digitaria sanguinalis, Echinochloa crusgalli) | Showed moderate to excellent herbicidal activity in pre- and post-emergence treatments. sioc-journal.cn |
This table presents findings on various thiazole derivatives to illustrate the scaffold's broad biological relevance.
In addition to fungicides, the thiazole scaffold is being actively investigated for herbicidal properties. researchgate.net A number of aryl thiazole compounds have been synthesized and tested as inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for many commercial herbicides. benthamdirect.comingentaconnect.com In one study, several novel thiazole derivatives demonstrated significant inhibition of weed growth, with some compounds achieving an 80% inhibition rate against broadleaf weeds like Amaranthus retroflexus at application rates of 150 g/ha. benthamdirect.com Another study focused on synthesizing N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides, which displayed excellent herbicidal activity against grasses like crabgrass and barnyard grass. sioc-journal.cn The versatility of the thiazole ring allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's activity and selectivity for specific weed species.
Development of Advanced Functional Materials
The application of thiazole-based compounds extends beyond biology into the realm of materials science. The electron-rich nature of the thiazole ring, combined with its rigid, planar structure, makes it an attractive component for organic electronic materials. Halogenated thiazoles like this compound are key precursors for synthesizing these materials through reactions that build larger, conjugated systems. researchgate.netresearchgate.net
Research has shown that polymers and small molecules containing the thiazolo[5,4-d]thiazole (B1587360) core can exhibit liquid crystalline properties. researchgate.net These materials have ordered, fluid phases that are sensitive to temperature and electric fields, making them suitable for display technologies. The synthesis of such materials often involves the condensation of thiazole-containing precursors. researchgate.net Furthermore, halogenated phenazinothiadiazoles have been developed as electron-transporting materials for use in organic thin-film transistors (OTFTs), achieving high electron mobilities. researchgate.net The synthesis of these advanced materials relies on building blocks that can be linked together, a role for which a polyhalogenated compound like this compound is well-suited.
Contribution to Materials with Unique Electronic Properties
The inherent electronic characteristics of the thiazole ring, combined with the influence of halogen substituents, make this compound a valuable building block for materials with unique electronic properties. Thiazole-containing conjugated polymers are at the forefront of research for applications in organic electronics, including organic field-effect transistors (OFETs), photovoltaics, and light-emitting diodes (LEDs). researchgate.net The electron-withdrawing nature of the thiazole ring, when incorporated into a polymer backbone, can significantly influence the material's electronic energy levels and charge transport properties. ntu.edu.tw
While direct studies on polymers synthesized from this compound are not extensively documented, the principles of polymer chemistry strongly suggest its utility. The presence of multiple, distinct halogen atoms (bromine and chlorine) at specific positions (2, 4, and 5) allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations. uwaterloo.ca These reactions are fundamental in creating conjugated polymers where different aromatic units are linked together to achieve desired electronic and optical properties. uwaterloo.caresearchgate.net The varied reactivity of C-Br and C-Cl bonds enables sequential, site-specific modifications, offering precise control over the final polymer structure and its electronic characteristics. For instance, the greater reactivity of the bromo substituent can be exploited for an initial coupling reaction, followed by a subsequent reaction at the chloro positions. This step-wise approach is crucial for constructing complex, well-defined polymer architectures.
Research on bithiazole-based polymers has demonstrated a wide array of electrical properties, underscoring the potential of thiazole units in conductive materials. uwaterloo.ca The development of novel synthetic methods like direct-arylation polymerization for thiazole-based polymers is aimed at creating materials with improved performance and fewer defects for electronic applications. uwaterloo.ca
Polymer Science and Liquid Crystal Applications
The rigid, planar structure of the thiazole ring is a desirable feature in the design of both polymers and liquid crystals. In polymer science, the incorporation of such rigid units into the polymer backbone can lead to materials with enhanced thermal stability and mechanical strength. For this compound, its tri-functional nature (one bromo and two chloro groups) allows it to act as a cross-linking agent or as a branching point in polymer chains, leading to the formation of complex three-dimensional polymer networks with potentially interesting physical properties.
The multi-halogenated nature of this compound makes it a versatile precursor for a variety of liquid crystal architectures. By selectively replacing the halogen atoms with different mesogenic groups or flexible alkyl chains, a wide range of molecular geometries can be achieved. For example, reaction at the 5-bromo position could introduce one type of mesogenic unit, while subsequent reactions at the 2- and 4-chloro positions could add different functionalities, leading to complex, non-symmetrical liquid crystals. Research on calamitic (rod-shaped) liquid crystals has shown that the inclusion of heterocyclic rings like thiazole can significantly influence their mesomorphic behavior. revistabionatura.comuobaghdad.edu.iq
Catalytic Applications of Thiazole-Based Ligands
Thiazole derivatives are effective ligands for the formation of metal complexes that can act as catalysts in a variety of organic transformations. The nitrogen atom of the thiazole ring is a key coordination site for metal ions, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. nih.govnih.gov This tuning is critical for optimizing catalytic activity and selectivity.
The compound this compound serves as a highly adaptable scaffold for the synthesis of novel catalytic ligands. The reactive halogen atoms provide multiple handles for attaching the thiazole unit to other molecular fragments or directly to a metal center. For example, the bromo and chloro groups can be displaced by nucleophiles or participate in cross-coupling reactions to build more elaborate ligand structures. nih.gov These ligands can then be complexed with transition metals like palladium, copper, zinc, or others to generate catalysts. nih.govst-andrews.ac.ukscirp.org
Future Research Directions and Challenges for 5 Bromo 2,4 Dichloro 1,3 Thiazole
Development of Environmentally Benign and Sustainable Synthetic Routes
The traditional synthesis of halogenated thiazoles often relies on methods that can be resource-intensive and generate hazardous byproducts. A significant future direction lies in the development of greener and more sustainable synthetic protocols.
Key research areas include:
Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.govmdpi.comnih.gov Research into identifying or engineering enzymes, such as those from the lipase (B570770) or amylase families, that can facilitate the synthesis of thiazole (B1198619) derivatives is a promising avenue. nih.gov The development of recyclable biocatalysts, for instance, by immobilizing enzymes on supports like chitosan (B1678972) hydrogels, can further enhance the sustainability of these processes. mdpi.com
Ultrasound and Microwave-Assisted Synthesis : These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced energy consumption. bepls.commdpi.com Exploring the application of ultrasound and microwave irradiation to the synthesis of 5-bromo-2,4-dichloro-1,3-thiazole and its derivatives could lead to more efficient and environmentally friendly production methods.
Flow Chemistry : Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptmdpi.comethernet.edu.etporrua.mx Designing flow chemistry setups for the synthesis of heterocyclic compounds like this compound could lead to more efficient, safer, and more reproducible manufacturing processes. uc.pt
Catalyst-Free and Solvent-Free Reactions : Investigating reaction conditions that minimize or eliminate the need for catalysts and hazardous organic solvents is a core principle of green chemistry. Research into solid-state reactions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) could significantly reduce the environmental footprint of synthesizing this thiazole derivative. bepls.com
Interactive Data Table: Comparison of Synthetic Methodologies for Thiazoles
| Methodology | Key Advantages | Potential Challenges for this compound Synthesis |
| Traditional Hantzsch Synthesis | Well-established, versatile | Use of toxic haloketones, harsh conditions, potential for byproducts nih.govbepls.comyoutube.com |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly nih.govmdpi.comnih.gov | Enzyme stability and specificity for highly halogenated substrates |
| Ultrasound/Microwave Assistance | Faster reaction times, higher yields, energy efficiency bepls.commdpi.com | Scalability, precise temperature control |
| Flow Chemistry | Enhanced safety, reproducibility, and scalability uc.ptmdpi.comethernet.edu.etporrua.mx | Initial setup costs, potential for clogging with solid reagents/products |
| Catalyst/Solvent-Free Reactions | Reduced waste, lower environmental impact bepls.com | Lower reaction rates, limited substrate scope |
Exploration of Novel Reactivity Patterns under Mild Conditions
The reactivity of the this compound ring is dominated by its halogen substituents and the inherent electronic properties of the thiazole core. Future research should focus on uncovering new reactivity patterns, particularly those that proceed under mild and selective conditions.
C-H Activation : Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. rsc.orgresearchgate.net Investigating palladium-catalyzed or other transition-metal-catalyzed C-H activation at the remaining C-H bond of the thiazole ring would open up new avenues for creating diverse derivatives without the need for pre-functionalized starting materials. rsc.org
Photoredox Catalysis : This approach utilizes visible light to initiate redox reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Exploring the use of photoredox catalysis for the functionalization of this compound could lead to novel and selective bond formations under exceptionally mild conditions.
Supramolecular Catalysis : Encapsulating the thiazole substrate within a supramolecular host could alter its reactivity and selectivity. Research in this area could lead to novel transformations and the synthesis of previously inaccessible derivatives. nih.gov
Selective Cross-Coupling Reactions : Developing highly selective cross-coupling strategies to differentiate between the bromo and chloro substituents is a significant challenge. Future work should focus on fine-tuning reaction conditions and catalyst systems (e.g., palladium-based catalysts) to achieve regioselective functionalization at the C2, C4, or C5 positions.
Rational Design of Thiazole-Based Scaffolds for Specific Material Applications
The electronic properties of the thiazole ring make it an attractive component for advanced functional materials. The presence of halogens in this compound provides handles for further synthetic modification, allowing for the rational design of materials with tailored properties.
Conjugated Polymers for Organic Electronics : Thiazole-containing polymers have shown promise in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nsf.govuwaterloo.casigmaaldrich.comacs.orgrsc.orgacs.orgacs.org Future research could focus on incorporating this compound into conjugated polymer backbones to modulate their electronic properties, such as the HOMO/LUMO energy levels and the bandgap. acs.orgresearchgate.net The electron-withdrawing nature of the dichlorothiazole unit could be beneficial for developing n-type semiconductor materials. acs.org
Luminescent Materials and Chemosensors : Thiazole derivatives are often fluorescent and can be designed to interact selectively with specific analytes. researchgate.netresearchgate.netscientificarchives.comnih.gov There is an opportunity to develop novel chemosensors based on this compound for the detection of metal ions or other environmentally important species. researchgate.netresearchgate.net The halogens can serve as attachment points for receptor units that bind to the target analyte.
Covalent Organic Frameworks (COFs) : COFs are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. mdpi.comacs.orgresearchgate.net Thiazole-linked COFs have demonstrated high stability and interesting properties. mdpi.comresearchgate.net Future work could explore the use of this compound as a building block for constructing robust COFs with tailored pore sizes and functionalities for applications like water sensing or energy storage. mdpi.comacs.org
Interactive Data Table: Potential Material Applications of this compound Derivatives
| Application Area | Desired Properties | Role of the Thiazole Scaffold |
| Organic Electronics (OFETs, OPVs) | Tunable HOMO/LUMO levels, high charge carrier mobility, good stability nsf.govacs.orgrsc.orgacs.org | Electron-deficient building block, enhances polymer backbone planarity acs.org |
| Chemosensors | High selectivity and sensitivity, fluorescence response researchgate.netresearchgate.netscientificarchives.comnih.gov | Fluorescent core, provides sites for receptor attachment |
| Covalent Organic Frameworks (COFs) | High porosity, chemical and thermal stability, defined pore structure mdpi.comacs.orgresearchgate.net | Rigid and stable linker, introduces heteroatoms for specific interactions |
| Energy Storage (Batteries) | Redox activity, stability in charged states, good solubility researchgate.netrsc.orgiu.edu | Redox-active core, potential for stable radical ion formation |
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity.
Kinetic Studies : Performing detailed kinetic analyses of key reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, can provide valuable insights into the reaction pathways and the factors that control selectivity. sciepub.com
Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates and transition states, calculate activation energies, and rationalize observed reactivity and regioselectivity. uwaterloo.ca Such studies can help to elucidate the role of the different halogen substituents and the electronic structure of the thiazole ring in directing chemical transformations.
In-situ Spectroscopic Analysis : Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time can help to identify transient intermediates and provide direct evidence for proposed reaction mechanisms.
Expanding the Scope of Non-Clinical Applications in Emerging Technologies
While thiazole derivatives have been extensively studied for their medicinal properties, there is a growing interest in their application in other technological fields.
Nanotechnology : Thiazole-based compounds can be used to create functionalized nanoparticles with specific properties. nih.govimp.kiev.uanih.gov Research into the preparation of nanoparticles from this compound derivatives could lead to new materials for catalysis, sensing, or drug delivery systems. nih.govimp.kiev.ua
Energy Storage : The redox properties of thiazole and thiadiazole derivatives make them interesting candidates for use in energy storage devices like redox flow batteries. rsc.orgiu.edu The electron-deficient nature of this compound could be advantageous in designing anolytes or catholytes with specific redox potentials.
Functional Dyes and Pigments : Aryl-substituted thiazoles can exhibit interesting optical properties, making them suitable for applications as fluorescent dyes or liquid crystals. nih.gov The versatile substitution pattern of this compound allows for the synthesis of a wide range of chromophores with tunable absorption and emission characteristics.
Q & A
Q. What are the established synthetic routes for 5-bromo-2,4-dichloro-1,3-thiazole, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach includes refluxing precursors like thioamides or hydrazides with halogenating agents (e.g., PCl₅ or Br₂) in solvents such as DMSO or ethanol. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yielded a 65% product after crystallization . Key factors affecting yield include:
- Reaction time : Prolonged reflux (18–24 hours) ensures complete cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Work-up : Ice-water quenching and ethanol-water crystallization improve purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine/bromine positions) via chemical shifts (e.g., thiazole ring protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms halogen placement. For example, puckering parameters (Q = 0.272 Å) and dihedral angles (36.69°) between aromatic rings were used to validate structure in related thiazoles .
- Mass spectrometry : High-resolution MS confirms molecular formula (C₃BrCl₂NS, m/z ≈ 240.8).
Advanced Research Questions
Q. How can halogen substitution patterns (Br, Cl) be optimized to enhance bioactivity in thiazole derivatives?
Methodological Answer: Comparative studies of analogs suggest:
- Bromine : Increases lipophilicity, enhancing membrane permeability. For example, this compound showed 2× higher antifungal activity than non-brominated analogs .
- Chlorine : Electron-withdrawing effects stabilize charge-transfer interactions with biological targets (e.g., enzyme active sites).
Experimental Design :
Synthesize analogs with varying halogen positions (e.g., 2-bromo-4,5-dichloro).
Screen against target enzymes (e.g., CYP450) using molecular docking and in vitro assays.
Correlate logP values (HPLC-derived) with IC₅₀ data to identify optimal substituents .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer: Discrepancies may arise from assay conditions or cell-line specificity. To address:
- Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .
- Validate cytotoxicity : Compare IC₅₀ values across multiple cancer cell lines (e.g., HeLa vs. MCF-7) with controls (e.g., cisplatin).
- Mechanistic studies : Probe mode of action via flow cytometry (apoptosis assays) or ROS detection kits .
Q. What strategies improve the regioselectivity of cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst selection : Pd(PPh₃)₄ promotes Suzuki coupling at the bromine position, leaving chlorines intact .
- Solvent/base optimization : Use DMF with K₂CO₃ for nucleophilic aromatic substitution at C-2 chlorine.
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct coupling to desired positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
